L-threo-Ritalinic Acid

Chiral HPLC Enantioseparation Method Validation

L-threo-Ritalinic Acid (CAS 129389-68-0) is the single-enantiomer reference standard mandatory for stereoselective LC-MS/MS quantitation of methylphenidate's L-threo metabolite. Unlike racemic or mixed-enantiomer standards that introduce significant quantitation errors due to CES1's 6–7-fold catalytic preference for the L-enantiomer, this chiral standard ensures accurate calibration curves, valid LLOQ determination, and defensible pharmacokinetic data. Essential for clinical/forensic labs developing chiral separation methods (α=2.08 vs. D-threo), distinguishing racemic methylphenidate exposure from dexmethylphenidate in DUID investigations, and pharmaceutical QC monitoring of chiral resolution during d-threo-methylphenidate manufacture. Research-use-only; ships globally.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 129389-68-0
Cat. No. B118271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threo-Ritalinic Acid
CAS129389-68-0
Synonyms(αS,2S)-α-Phenyl-2-piperidineacetic Acid; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
InChIKeyINGSNVSERUZOAK-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-threo-Ritalinic Acid (CAS 129389-68-0) Reference Standard: Procurement, Identity, and Pharmacological Context


L-threo-Ritalinic Acid (CAS 129389-68-0), systematically named (αS,2S)-α-Phenyl-2-piperidineacetic acid, is the (S,S)-enantiomer of ritalinic acid, the major pharmacologically inactive de-esterified metabolite of the psychostimulant methylphenidate . It is a chiral phenylacetic acid derivative with two defined stereocenters, a molecular formula of C13H17NO2, and a molecular weight of 219.28 g/mol . As a key analytical reference standard, L-threo-ritalinic acid is essential for the accurate stereoselective quantification of methylphenidate metabolism and enantiomeric purity assessment in both clinical and forensic toxicology [1].

L-threo-Ritalinic Acid: Why Procuring the Correct Enantiomer is Critical for Method Validation and Metabolic Studies


In chiral analytical chemistry and metabolism research, the use of racemic or mixed enantiomeric standards of ritalinic acid introduces significant quantitation errors and data misinterpretation. Methylphenidate metabolism is highly enantioselective, with carboxylesterase 1 (CES1) exhibiting a 6-7 fold higher catalytic preference for the L-threo enantiomer [1]. Furthermore, L-threo-methylphenidate is detectable in only a subset of individuals and exhibits a 5-fold lower oral bioavailability than its D-threo counterpart [1]. Consequently, the L-threo-ritalinic acid metabolite is formed at a distinct rate and is present in plasma at concentrations that cannot be inferred from the D-enantiomer or a racemic mixture. Substituting an analytical standard of undefined or incorrect stereochemistry for L-threo-Ritalinic Acid in any stereoselective assay leads directly to inaccurate calibration curves, misidentification of the analyte, and flawed pharmacokinetic conclusions [2].

Quantitative Differentiation of L-threo-Ritalinic Acid: Comparator-Based Evidence for Scientific Selection


Baseline Enantiomeric Resolution: Achieving a Separation Factor of 2.08 for d- and l-Ritalinic Acid

A validated chiral HPLC-UV method achieved baseline separation between d- and l-threo-ritalinic acids with a separation factor (selectivity) of 2.08, demonstrating robust chromatographic resolution of the target L-threo enantiomer from its D-threo counterpart. This method utilized an α1-acid glycoprotein column with a mobile phase containing 0.4% acetic acid and 0.1% dimethyloctylamine at pH 3.4 and UV detection at 220 nm [1].

Chiral HPLC Enantioseparation Method Validation Pharmacokinetics

Differential Metabolism by Human Esterases: Intrinsic Clearance of L-Methylphenidate Exceeds D-Methylphenidate by 2.1-Fold

In vitro metabolism studies using human plasma revealed that the esterase(s) metabolize L-methylphenidate (the precursor to L-threo-ritalinic acid) more rapidly than the D-isomer. The intrinsic clearance (Clint) for L-methylphenidate was 2.17 µL/min/mg protein, compared to 1.02 µL/min/mg protein for D-methylphenidate [1]. This represents a 2.1-fold higher clearance rate for the L-enantiomer, directly impacting the rate of L-threo-ritalinic acid formation.

Drug Metabolism Enantioselectivity CES1 In Vitro Studies

Clinical Pharmacokinetics: L-Methylphenidate Detection Limited to 42% of Subjects, Necessitating Direct Metabolite Quantitation

In a clinical study of 12 healthy volunteers receiving a 20 mg oral dose of racemic dl-threo-methylphenidate, the L-threo-methylphenidate enantiomer was measurable in the plasma of only 5 subjects (42%). In contrast, the D-threo-methylphenidate enantiomer was detectable in all 12 subjects (100%) for at least 15 hours post-dose [1]. This stark difference in systemic exposure to the parent drug necessitates direct measurement of the L-threo-ritalinic acid metabolite, which is formed from this intermittently present precursor.

Clinical Pharmacology Enantioselective Pharmacokinetics Therapeutic Drug Monitoring

Differential Urinary Excretion Kinetics: L-RA Excretion Rate is Twice That of D-RA in the First 3-4 Hours Post-Dose

A gas chromatographic-mass spectrometric study in healthy subjects administered racemic methylphenidate hydrochloride showed that while total 48-hour urinary excretion was similar for both enantiomers of ritalinic acid (37% and 40% of the dose for (+)- and (-)-RA, respectively), the early excretion rate differed markedly. During the first 3-4 hours post-dose, the percentage excretion of the (-)-RA enantiomer was approximately twice that of the (+)-RA enantiomer [1]. This indicates a distinct and quantifiable temporal difference in the elimination kinetics of the L-threo metabolite.

Urinary Pharmacokinetics Enantioselective Excretion Metabolism

Absence of Psychostimulant Activity: Defining L-threo-Ritalinic Acid as an Inactive but Quantitatively Significant Metabolite

L-threo-ritalinic acid is the major inactive metabolite of L-methylphenidate and is documented to lack the psychostimulant properties of its parent drug . In contrast, the D-threo enantiomer of methylphenidate is the pharmacologically active moiety responsible for the therapeutic effect [1]. Microdialysis studies in rats have shown that while D-MPH significantly increases extracellular dopamine levels in the striatum, L-MPH does not produce a comparable effect [1]. This fundamental difference in activity is critical for distinguishing between the active drug and the inactive metabolite in pharmacokinetic/pharmacodynamic (PK/PD) modeling and for accurate interpretation of drug exposure data.

Neuropharmacology Dopamine Metabolite Activity

Unique Role as a Chiral Resolution Intermediate in d-threo-Methylphenidate Synthesis

Patents disclose that L-threo-ritalinic acid is a key byproduct formed during the resolution of dl-threo-ritalinic acid to produce enantiopure d-threo-ritalinic acid hydrochloride, the direct synthetic precursor to the active pharmaceutical ingredient d-threo-methylphenidate. Resolution processes using chiral resolving agents, such as (-)-1-phenylethylamine, yield an enantiomerically enriched mixture from which L-threo-ritalinic acid can be isolated and characterized [1]. This establishes its distinct identity and utility in pharmaceutical manufacturing quality control, separate from the D-threo target.

Chiral Synthesis Process Chemistry Patents Resolution

Validated Application Scenarios for L-threo-Ritalinic Acid in Research and Industrial Settings


Calibration and Quality Control in Enantioselective LC-MS/MS Assays for Methylphenidate and Ritalinic Acid

L-threo-Ritalinic Acid is the essential reference standard for establishing the lower limit of quantitation (LLOQ) and calibrating the L-threo-ritalinic acid signal in chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Given the validated separation factor of 2.08 from the D-threo enantiomer [1], and the clinical finding that L-methylphenidate is only detectable in 42% of subjects [2], direct quantitation of the L-threo metabolite is mandatory for accurate assessment of the full metabolic profile. This standard is indispensable for any clinical or forensic laboratory developing or validating a stereoselective assay for methylphenidate and its metabolites [3].

Definitive Reference for Enantioselective Metabolism and Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, L-threo-Ritalinic Acid is required to accurately trace the distinct metabolic fate of the L-threo-methylphenidate enantiomer. The 2.1-fold higher in vitro intrinsic clearance of L-MPH to L-RA [1], combined with the ~2-fold higher early urinary excretion rate of L-RA [2], demonstrates that L-RA kinetics cannot be inferred from D-RA data. Using a pure L-threo standard allows researchers to precisely quantify these enantioselective differences and investigate their contribution to interindividual variability in drug response and adverse events.

Pharmaceutical Process Control and Impurity Profiling in d-threo-Methylphenidate Synthesis

During the commercial manufacture of d-threo-methylphenidate, L-threo-ritalinic acid is generated as a chiral impurity in the resolution of the dl-threo-ritalinic acid intermediate [1]. This standard is therefore a critical tool for process analytical technology (PAT) and quality control. It is used to develop and validate HPLC methods for monitoring the efficiency of the chiral resolution step, quantify the level of the undesired L-threo enantiomer, and ensure the final drug substance meets stringent enantiomeric purity specifications as required by regulatory agencies such as the FDA and EMA.

Forensic Toxicology: Confirmation and Quantitation in Postmortem and DUID Investigations

In forensic toxicology, distinguishing between the use of racemic methylphenidate and the single-enantiomer drug dexmethylphenidate can be critical. While the active D-threo enantiomer is common to both, the presence of L-threo-ritalinic acid definitively indicates exposure to the racemic drug. The validated SFC-MS/MS method that separately quantifies L- and D-ritalinic acid in postmortem blood demonstrates the forensic utility of this specific analyte [1]. A pure L-threo-ritalinic acid standard is therefore essential for forensic laboratories performing confirmatory testing in driving under the influence of drugs (DUID) cases or death investigations involving methylphenidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-threo-Ritalinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.